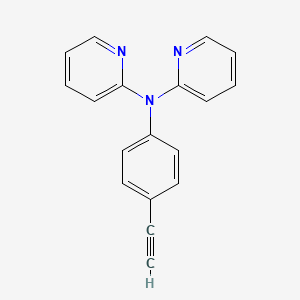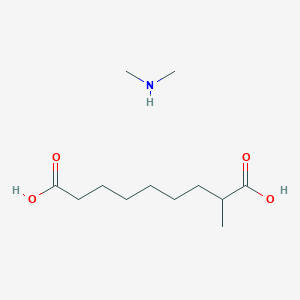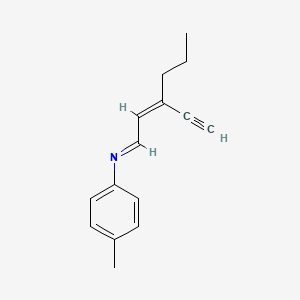
3,5-Dioxo-2,5-dihydro-1,2,3lambda~5~-oxadiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dioxo-2,5-dihydro-1,2,3lambda~5~-oxadiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C3H2N2O5. This compound is notable for its unique structure, which includes an oxadiazole ring, making it an interesting subject for various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxo-2,5-dihydro-1,2,3lambda~5~-oxadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dihydroxyacetone with hydrazine derivatives, followed by oxidation to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of continuous flow reactors to ensure consistent product quality and higher throughput .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dioxo-2,5-dihydro-1,2,3lambda~5~-oxadiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxadiazole oxides, while reduction can produce dihydro-oxadiazoles .
Applications De Recherche Scientifique
3,5-Dioxo-2,5-dihydro-1,2,3lambda~5~-oxadiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Dioxo-2,5-dihydro-1,2,3lambda~5~-oxadiazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl chloride: Similar in structure but with different functional groups.
3,5-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Contains additional pyrrole rings, leading to different chemical properties.
Uniqueness
3,5-Dioxo-2,5-dihydro-1,2,3lambda~5~-oxadiazole-4-carboxylic acid is unique due to its oxadiazole ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
732240-75-4 |
|---|---|
Formule moléculaire |
C3H2N2O5 |
Poids moléculaire |
146.06 g/mol |
Nom IUPAC |
3-oxido-5-oxo-2H-oxadiazol-3-ium-4-carboxylic acid |
InChI |
InChI=1S/C3H2N2O5/c6-2(7)1-3(8)10-4-5(1)9/h4H,(H,6,7) |
Clé InChI |
HAQYPJPKACLGHX-UHFFFAOYSA-N |
SMILES canonique |
C1(=[N+](NOC1=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


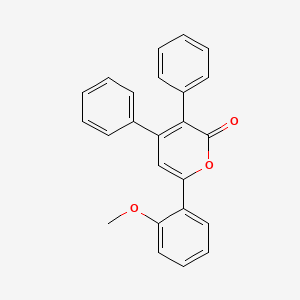
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)
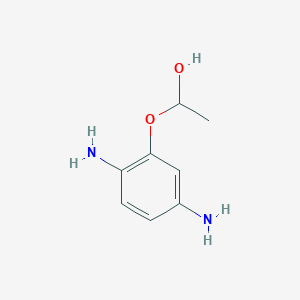
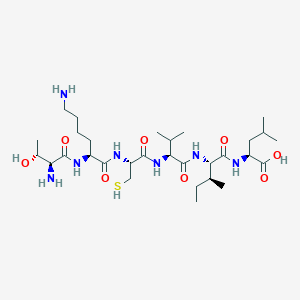


![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)
